2-[(2Z)-4-ethenyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide
Description
2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is a complex organic compound belonging to the pyrrolone family. This compound features a pyrrolone ring, which is a five-membered heterocyclic structure containing nitrogen, and is known for its potential biological and pharmaceutical applications.
Properties
CAS No. |
329314-75-2 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2Z)-2-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-5(2)7(4-8(10)12)11-9(6)13/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4- |
InChI Key |
JJDLLVZMTMEVBY-DAXSKMNVSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N/C1=C\C(=O)N)C=C |
Canonical SMILES |
CC1=C(C(=O)NC1=CC(=O)N)C=C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide typically involves multiple steps starting from simpler organic compounds. One common synthetic route begins with the reaction of 3-bromo-4-methylfuran-2,5-dione with ethylene derivatives under controlled conditions to form the pyrrolone ring. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the pyrrolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: : The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is compared with other similar compounds, such as:
Biliverdin: : A naturally occurring compound with a similar pyrrolone structure.
Pyrrolidinone derivatives: : Other compounds in the pyrrolone family with different substituents and functional groups.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of 2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
